![molecular formula C14H15N3O2 B13994875 Phenylmethyl N-[(5-methyl-2-pyrimidinyl)methyl]carbamate CAS No. 930272-57-4](/img/structure/B13994875.png)
Phenylmethyl N-[(5-methyl-2-pyrimidinyl)methyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenylmethyl N-[(5-methyl-2-pyrimidinyl)methyl]carbamate is an organic compound with the molecular formula C₁₄H₁₅N₃O₂ and a molecular mass of 257.29 g/mol . This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenylmethyl N-[(5-methyl-2-pyrimidinyl)methyl]carbamate involves multiple steps. One common method includes the reaction of a compound of Formula (2) with 2-aminopyridine in the presence of an inert solvent and an optional acid catalyst to form a compound of Formula (4). This intermediate is then reacted with an alcohol (R₂OH) in the presence of an inert solvent to form a compound of Formula (5). Finally, the compound of Formula (5) is reduced using a borohydride reducing agent in the presence of an inert solvent to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
Phenylmethyl N-[(5-methyl-2-pyrimidinyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Phenylmethyl N-[(5-methyl-2-pyrimidinyl)methyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Phenylmethyl N-[(5-methyl-2-pyrimidinyl)methyl]carbamate involves its interaction with specific molecular targets, such as protein kinase C (PKC). By inhibiting PKC, the compound can modulate various cellular pathways and processes, leading to its observed effects in biological systems .
Comparaison Avec Des Composés Similaires
Phenylmethyl N-[(5-methyl-2-pyrimidinyl)methyl]carbamate can be compared with other similar compounds, such as:
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine: A selective inhibitor of protein kinase C (PKC) with similar applications in research.
2-Aminopyrimidine derivatives: Known for their antitrypanosomal and antiplasmodial activities, these compounds share structural similarities and biological activities.
This compound stands out due to its unique combination of chemical properties and biological activities, making it a valuable compound for various scientific research applications.
Propriétés
Numéro CAS |
930272-57-4 |
|---|---|
Formule moléculaire |
C14H15N3O2 |
Poids moléculaire |
257.29 g/mol |
Nom IUPAC |
benzyl N-[(5-methylpyrimidin-2-yl)methyl]carbamate |
InChI |
InChI=1S/C14H15N3O2/c1-11-7-15-13(16-8-11)9-17-14(18)19-10-12-5-3-2-4-6-12/h2-8H,9-10H2,1H3,(H,17,18) |
Clé InChI |
QZGGXPCJIBSPDA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(N=C1)CNC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 7-bromobenzo[d]isoxazole-3-carboxylate](/img/structure/B13994806.png)

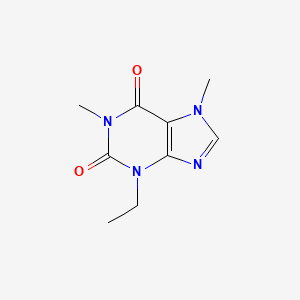
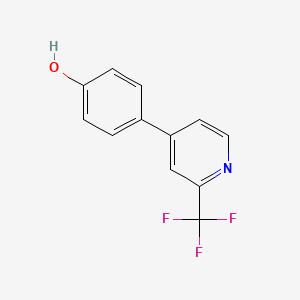
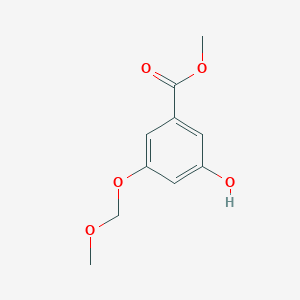
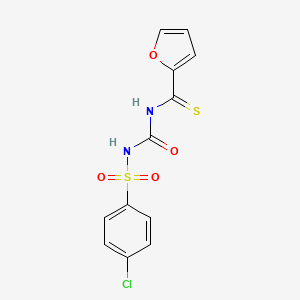
![Tert-butyl 2-(2-methoxy-2-oxoethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13994837.png)
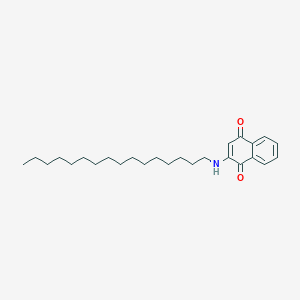
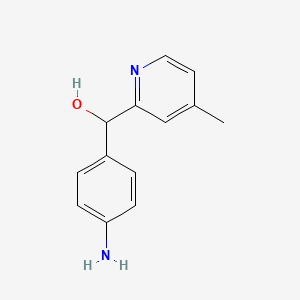

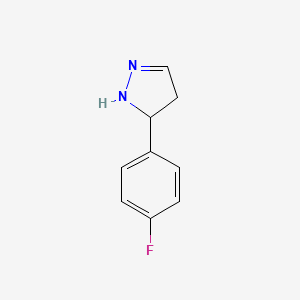
![Benzenecarboximidamide,4'-[1,5-pentanediylbis(thio)]bis-, dihydrochloride](/img/structure/B13994859.png)

